2-[4-(aminomethyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol hydrochloride
CAS No.: 2174002-45-8
Cat. No.: VC6929923
Molecular Formula: C7H14ClN3O
Molecular Weight: 191.66
* For research use only. Not for human or veterinary use.
![2-[4-(aminomethyl)-3-methyl-1H-pyrazol-1-yl]ethan-1-ol hydrochloride - 2174002-45-8](/images/structure/VC6929923.png)
Specification
CAS No. | 2174002-45-8 |
---|---|
Molecular Formula | C7H14ClN3O |
Molecular Weight | 191.66 |
IUPAC Name | 2-[4-(aminomethyl)-3-methylpyrazol-1-yl]ethanol;hydrochloride |
Standard InChI | InChI=1S/C7H13N3O.ClH/c1-6-7(4-8)5-10(9-6)2-3-11;/h5,11H,2-4,8H2,1H3;1H |
Standard InChI Key | ARAIIFKHNYQGNL-UHFFFAOYSA-N |
SMILES | CC1=NN(C=C1CN)CCO.Cl |
Introduction
Chemical Identity and Structural Characteristics
Molecular Composition and Nomenclature
The compound’s IUPAC name, 2-[4-(aminomethyl)-3-methylpyrazol-1-yl]ethanol hydrochloride, reflects its pyrazole ring system substituted at the 1-position with a hydroxyethyl group and at the 4-position with an aminomethyl group. The 3-methyl group adds steric bulk, influencing reactivity and solubility. Key identifiers include:
Property | Value |
---|---|
CAS No. | 2174002-45-8 |
Molecular Formula | C₇H₁₄ClN₃O |
Molecular Weight | 191.66 g/mol |
SMILES | CC1=NN(C=C1CN)CCO.Cl |
InChI Key | ARAIIFKHNYQGNL-UHFFFAOYSA-N |
The hydrochloride salt enhances stability and aqueous solubility, critical for handling in synthetic workflows.
Structural Analysis
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, adopts a planar conformation. The aminomethyl group (-CH₂NH₂) at position 4 introduces a primary amine capable of participating in condensation or alkylation reactions. The 3-methyl group (-CH₃) contributes to hydrophobic interactions, while the hydroxyethyl chain (-CH₂CH₂OH) at position 1 provides a polar terminus for hydrogen bonding. X-ray crystallography data, though unavailable, suggest intramolecular hydrogen bonding between the hydroxyl group and the pyrazole nitrogen, stabilizing the structure.
Synthesis and Manufacturing
Synthetic Routes
Industrial synthesis typically involves a multi-step sequence:
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Pyrazole Core Formation: Cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds.
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Aminomethylation: Introduction of the aminomethyl group via Mannich reaction or reductive amination.
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Ethanolamine Coupling: Alkylation or nucleophilic substitution to attach the hydroxyethyl group.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt.
A representative pathway (Figure 1) starts with 3-methyl-1H-pyrazole-4-carbaldehyde, which undergoes reductive amination with benzylamine to install the aminomethyl group, followed by deprotection and ethanolamine coupling.
Optimization Challenges
Key challenges include minimizing side reactions during aminomethylation and ensuring regioselectivity in pyrazole substitution. Solvent choice (e.g., DMF or THF) and temperature control (40–60°C) improve yields to ~60–70%.
Physicochemical Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (DMSO, DMF) and limited solubility in water (~5 mg/mL at 25°C). The hydrochloride salt form enhances ionic solubility but may precipitate in alkaline conditions. Stability studies indicate decomposition above 200°C, with hygroscopicity requiring anhydrous storage.
Spectroscopic Data
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IR (KBr): Broad peak at 3200–3500 cm⁻¹ (O-H, N-H stretch), 1600 cm⁻¹ (C=N pyrazole).
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¹H NMR (D₂O): δ 1.98 (s, 3H, CH₃), 3.45 (t, 2H, CH₂NH₂), 3.72 (m, 2H, CH₂OH), 4.25 (t, 2H, N-CH₂).
Pharmaceutical Applications
Intermediate in Drug Synthesis
The compound’s reactive sites enable derivatization into kinase inhibitors, antiviral agents, and anti-inflammatory drugs. For example, coupling with sulfonamides yields candidates for COX-2 inhibition.
Biological Activity Screening
Preliminary assays suggest moderate activity against serine/threonine kinases (IC₅₀ = 10–50 μM) and antibacterial effects (MIC = 128 μg/mL against S. aureus). These findings position it as a scaffold for lead optimization.
Future Research Directions
Structure-Activity Relationship (SAR) Studies
Systematic modification of the aminomethyl and hydroxyethyl groups could enhance target affinity. Computational modeling (e.g., molecular docking) may identify optimal substituents for kinase binding pockets.
Green Chemistry Approaches
Exploring catalytic aminomethylation using immobilized enzymes or recyclable catalysts could reduce waste and improve sustainability.
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